

A Comparative Guide to Carbapenems: Clinical and Cost-Effectiveness Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbapenem

Cat. No.: B1253116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Carbapenems are a class of broad-spectrum β -lactam antibiotics of last resort for treating severe and multidrug-resistant bacterial infections. This guide provides an objective comparison of the clinical and cost-effectiveness of commonly used **carbapenems**—imipenem/cilastatin, meropenem, doripenem, and ertapenem—supported by experimental data from clinical trials and pharmaco-economic analyses.

Clinical Effectiveness

The clinical efficacy of **carbapenems** varies based on the specific agent, the type of infection, and the causative pathogens. Head-to-head clinical trials and meta-analyses provide valuable data for comparing their performance.

Table 1: Comparative Clinical Efficacy of **Carbapenems** in Various Infections

Carbapenem	Infection Type	Comparator	Clinical Cure Rate	Microbiological Eradication Rate	Reference
Imipenem/Cilastatin	Nosocomial Pneumonia	Piperacillin-Tazobactam	71%	50%	[1][2]
Intra-abdominal Infections	Meropenem	93%	81-100%	[3][4]	
Ventilator-Associated Pneumonia (VAP) due to <i>P. aeruginosa</i>	Meropenem, Doripenem	53% (unfavorable outcome)	Not Reported	[5][6]	
Meropenem	Intra-abdominal Infections	Imipenem/Cilastatin	96-100%	84-96%	[3][4]
Intra-abdominal Infections	Doripenem	85.3%	Not Significantly Different	[7]	
Ventilator-Associated Pneumonia (VAP) due to <i>P. aeruginosa</i>	Imipenem, Doripenem	75% (favorable outcome)	Not Reported	[5][6]	
Doripenem	Complicated Urinary Tract Infections (cUTI)	Levofloxacin	94.1%	82.8%	[8][9]
Intra-abdominal Infections	Meropenem	85.9%	Not Significantly Different	[7]	

Ventilator-Associated Pneumonia (VAP) due to <i>P. aeruginosa</i>	Imipenem, Meropenem	78% (favorable outcome)	Not Reported	[5][6]
Ertapenem	Complicated Intra-abdominal Infections	Piperacillin-Tazobactam	85.1%	Not Reported [10][11]
Complicated Urinary Tract Infections (cUTI)	Ceftriaxone	Not Reported	90.5%	[10][11]
Community-Acquired Pneumonia (CAP)	Ceftriaxone	93.9% (in elderly)	92.8% (in elderly)	[12]

Cost-Effectiveness

Pharmacoeconomic analyses are crucial for determining the overall value of a **carbapenem** regimen, considering both its clinical benefits and economic costs. These studies often use metrics like the Incremental Cost-Effectiveness Ratio (ICER) to compare different treatments. A lower ICER indicates greater cost-effectiveness.

Table 2: Comparative Cost-Effectiveness of **Carbapenems**

Carbapenem Comparison	Infection Type	Key Findings	Reference
Imipenem/Cilastatin vs. Meropenem	Intra-abdominal Infections	Imipenem/cilastatin was found to be more effective (97 deaths avoided per year in a cohort of 30,000) and less costly than meropenem in an Italian study.	[13][14]
Meropenem vs. Imipenem/Cilastatin	Severe Infections in ICU	Meropenem was found to be significantly more effective (more QALYs gained) and less costly than imipenem/cilastatin in a UK-based Markov model analysis.	[15][16]
Ertapenem vs. Alternatives	Various Infections	A retrospective study suggested that significant cost savings could be achieved by using non-inferior generic alternatives to ertapenem.	[17]
Imipenem/Cilastatin vs. Meropenem	Moderate to Severe Infections	A cost-minimization analysis in a Saudi Arabian hospital found no significant difference in the mean total daily costs between	[18]

imipenem/cilastatin
and meropenem.

Experimental Protocols

The data presented in this guide are derived from rigorous clinical and economic studies. Below are summaries of the typical methodologies employed in these evaluations.

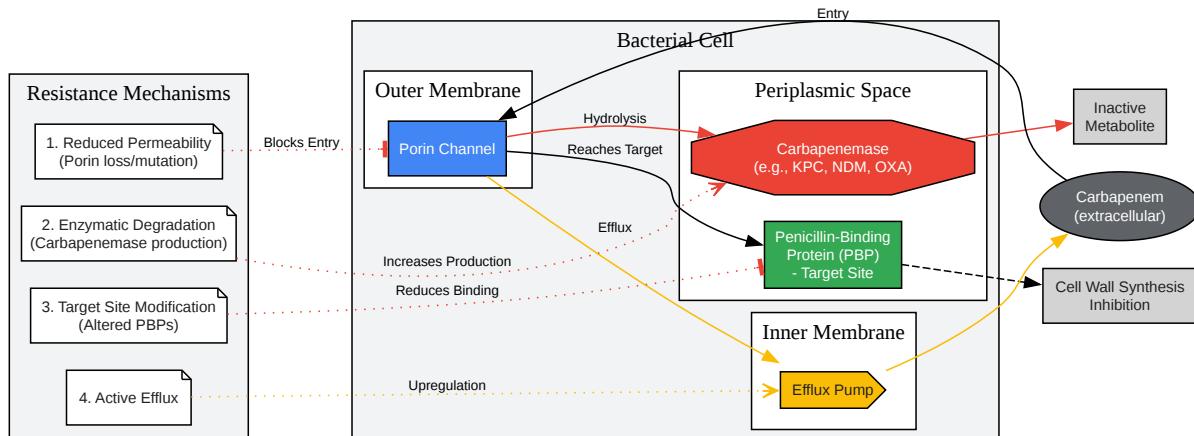
Clinical Trial Protocol for Evaluating Carbapenem Efficacy

A typical randomized, double-blind, multicenter, non-inferiority clinical trial to compare the efficacy and safety of two **carbapenems** would follow this structure:

- Patient Population: Adults with a confirmed diagnosis of a specific infection (e.g., complicated intra-abdominal infection, nosocomial pneumonia). Inclusion criteria often include age \geq 18 years, presence of specific clinical signs and symptoms, and microbiological confirmation of infection where possible. Exclusion criteria typically include known hypersensitivity to **carbapenems**, pregnancy, lactation, and severe renal impairment.
- Intervention and Comparator: Patients are randomly assigned to receive either the investigational **carbapenem** (e.g., doripenem 500 mg IV every 8 hours) or the comparator **carbapenem** (e.g., meropenem 1 g IV every 8 hours). The duration of therapy is typically 5 to 14 days, depending on the clinical response.
- Primary Endpoint: The primary efficacy endpoint is often the clinical cure rate at the test-of-cure (TOC) visit, which usually occurs 7 to 14 days after the end of therapy. Clinical cure is defined as the resolution of the signs and symptoms of the index infection such that no further antimicrobial therapy is required.
- Secondary Endpoints: Secondary endpoints may include the microbiological eradication rate (disappearance of the baseline pathogen), all-cause mortality, and the incidence of adverse events.
- Statistical Analysis: A non-inferiority margin is pre-specified (e.g., 10%). The primary efficacy analysis is typically performed on the per-protocol and/or modified intent-to-treat populations.

The confidence interval for the difference in cure rates between the two treatment groups is calculated to determine if the investigational drug is non-inferior to the comparator.

Pharmacoconomic Analysis Protocol for Carbapenems

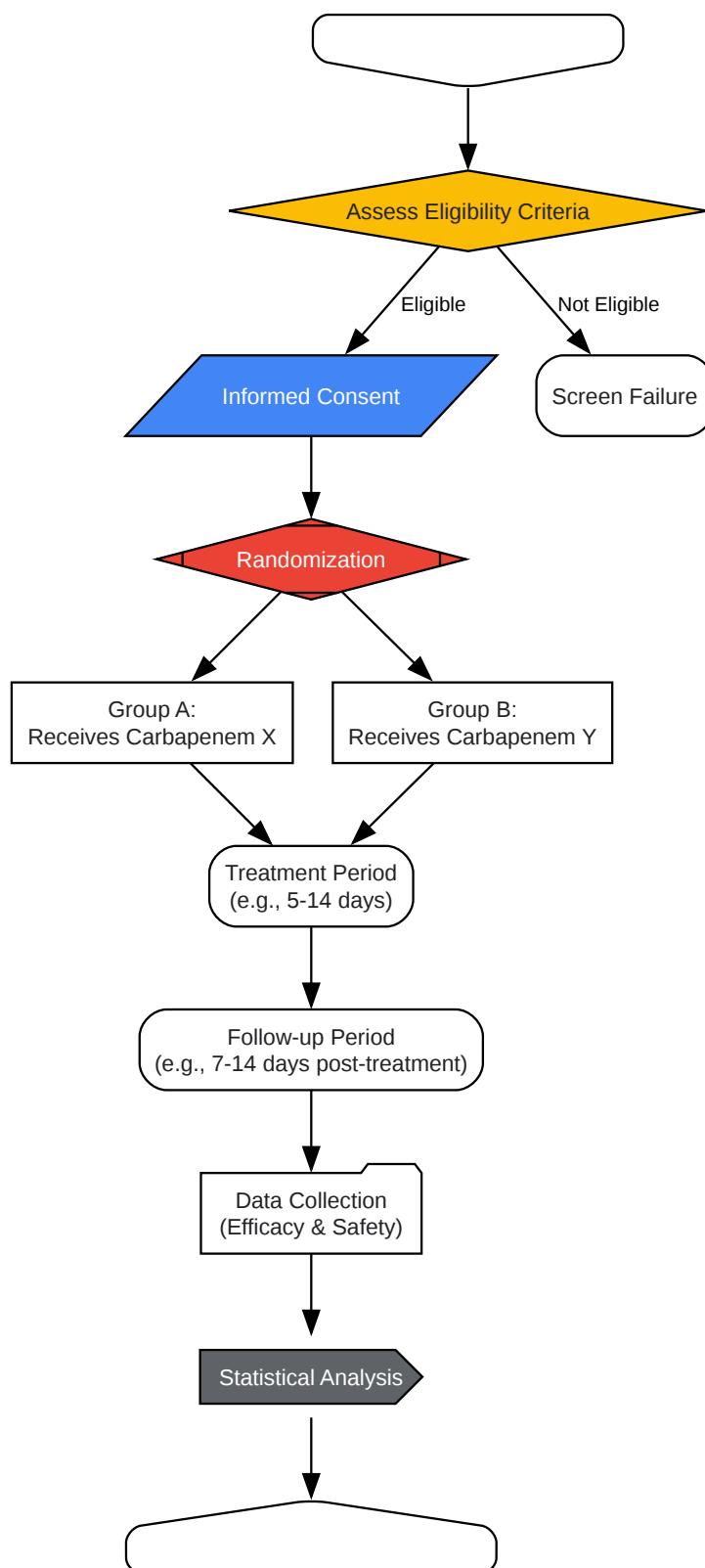

A cost-effectiveness analysis comparing two **carbapenems** is often conducted using a decision-analytic model:

- Model Structure: A decision tree or a Markov model is constructed to simulate the clinical and economic outcomes for a hypothetical cohort of patients with a specific infection. The model structure reflects the possible clinical pathways, such as treatment success, treatment failure, development of adverse events, and death.
- Clinical Inputs: Probabilities of clinical events (e.g., cure rates, adverse event rates, mortality rates) are derived from clinical trial data, meta-analyses, or observational studies.
- Cost Inputs: Direct medical costs are included, such as the cost of the antibiotic, drug administration, hospitalization (including ICU and general ward stays), management of adverse events, and follow-up care. Costs are typically obtained from hospital billing data, national databases, or published literature.
- Outcome Measures: The primary outcome is often the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in total costs divided by the difference in health outcomes (e.g., quality-adjusted life years [QALYs] gained or deaths avoided).
- Sensitivity Analysis: One-way and probabilistic sensitivity analyses are performed to assess the robustness of the model's results to uncertainty in the input parameters.

Visualizations

Carbapenem Resistance Mechanisms

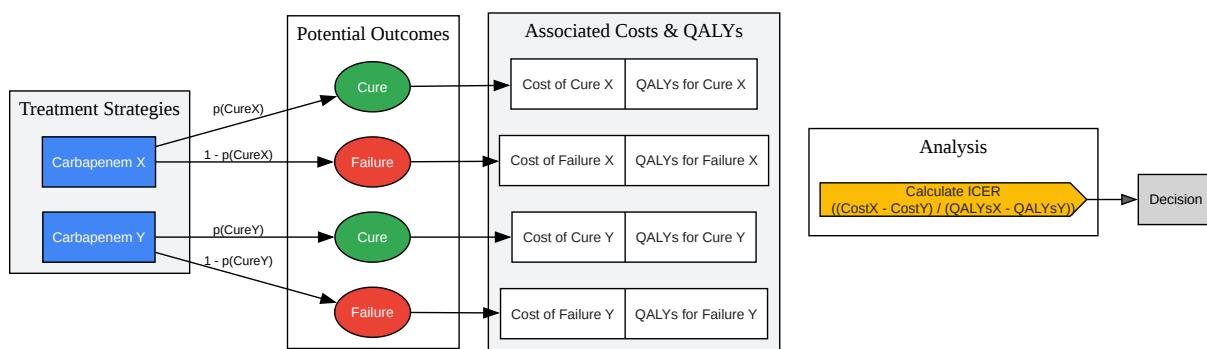
Carbapenem resistance in Gram-negative bacteria is a significant clinical concern. The following diagram illustrates the primary mechanisms of resistance.



[Click to download full resolution via product page](#)

Caption: Major mechanisms of **carbapenem** resistance in Gram-negative bacteria.

Experimental Workflow: Randomized Controlled Trial


The following diagram outlines the typical workflow of a randomized controlled trial (RCT) for comparing two antibiotics.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a randomized controlled clinical trial.

Logical Relationship: Cost-Effectiveness Decision Model

This diagram illustrates the logical flow of a simplified decision model used in cost-effectiveness analyses of antibiotics.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prospective Randomized Comparison of Imipenem-Cilastatin and Piperacillin-Tazobactam in Nosocomial Pneumonia or Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of severe nosocomial pneumonia: a prospective randomised comparison of intravenous ciprofloxacin with imipenem/cilastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Meropenem: an updated review of its use in the management of intra-abdominal infections
 - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imipenem, Meropenem, or Doripenem To Treat Patients with *Pseudomonas aeruginosa* Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imipenem, meropenem, or doripenem to treat patients with *Pseudomonas aeruginosa* ventilator-associated pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and tolerability of IV doripenem versus meropenem in adults with complicated intra-abdominal infection: a phase III, prospective, multicenter, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of intravenous doripenem for the treatment of complicated urinary tract infections and pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of ertapenem in the treatment of serious infections caused by Enterobacteriaceae: analysis of pooled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ertapenem therapy for community-acquired pneumonia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cost-effectiveness study of imipenem/cilastatin versus meropenem in intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness study of imipenem/cilastatin versus meropenem in intra-abdominal infections [crd.york.ac.uk]
- 15. Cost-utility analysis comparing meropenem with imipenem plus cilastatin in the treatment of severe infections in intensive care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ejhp.bmj.com [ejhp.bmj.com]
- 18. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- To cite this document: BenchChem. [A Comparative Guide to Carbapenems: Clinical and Cost-Effectiveness Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253116#evaluating-the-clinical-and-cost-effectiveness-of-different-carbapenems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com